(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
A study focused on the synthesis and evaluation of derivatives of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide for anti-inflammatory activity. The compounds demonstrated promising results in both in-vitro and in-vivo models. Some derivatives showed better anti-inflammatory activity compared to diclofenac, a well-known anti-inflammatory drug (Nikalje, 2014). Another study in 2015 also confirmed these findings, adding molecular docking studies to understand the binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Antioxidant Properties
Research in 2013 explored the antioxidant and anti-inflammatory activities of related compounds. It found that certain derivatives exhibited strong antioxidant activity in various assays, highlighting the potential of these compounds in oxidative stress-related conditions (Koppireddi et al., 2013).
Anticonvulsant Evaluation
A 2021 study investigated the anticonvulsant activities of indoline derivatives of the compound, finding significant anticonvulsant effects in mouse models. This suggests potential applications in the treatment of epilepsy or seizure disorders (Nath et al., 2021).
Crystal Structures
The crystal structures of similar compounds were analyzed in 2017, providing insights into their chemical properties and potential applications in designing drugs with specific structural requirements (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial Activity
Studies in 2010 and 2015 investigated the antimicrobial properties of related compounds. These studies found that the compounds showed promising antibacterial activity against a variety of bacterial strains, suggesting potential use in treating infections (Basavarajaiah & Mruthyunjayaswamy, 2010; Borad et al., 2015).
Anticonvulsant Agents
A 2011 study on the design and synthesis of certain derivatives as potential anticonvulsant agents showed that these compounds could inhibit seizure spread, indicating their potential utility in neurology (Nikalje, Khan, & Ghodke, 2011).
Photophysical Properties
Research into the photophysical properties of amide hydrogen-bonded derivatives revealed insights into their molecular interactions, crucial for drug development and material science (Balijapalli et al., 2017).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-28-10-9-23-16-8-7-13(29-2)11-17(16)30-21(23)22-18(25)12-24-19(26)14-5-3-4-6-15(14)20(24)27/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZOUIDQDBPMBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.